N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride
Description
Historical Context and Discovery
N-[(4-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride emerged from decades of research into imidazole-based compounds, which began with Heinrich Debus’s synthesis of imidazole in 1858. While early imidazole derivatives focused on natural product isolation, the late 20th century saw a shift toward synthetic analogs for pharmaceutical applications. This compound exemplifies modern efforts to engineer imidazoles with enhanced bioactivity through strategic substitution. Its development aligns with the exploration of histamine H3 receptor ligands, where cyclopropane-containing analogs were optimized for blood-brain barrier penetration. Although its exact synthesis date is unspecified, its structural kinship to ciproxifan (a 1990s H3 antagonist) suggests origins in early 2000s neurological drug discovery.
Position Within Imidazole-Based Compound Classification
The compound belongs to two subclasses of imidazole derivatives:
- N-Substituted Imidazoles : The methyl group at the 4-position and the cyclopropanamine-methyl group at the 2-position classify it as a 2,4-disubstituted imidazole.
- Cyclopropane-Containing Amines : The cyclopropanamine moiety introduces steric strain, potentially enhancing binding affinity to biological targets.
Its classification is further defined by:
- Pharmacological Role : Structural analogs act as histamine H3 receptor inverse agonists, suggesting shared mechanistic pathways.
- Synthetic Accessibility : Synthesized via Debus–Radziszewski-inspired multicomponent reactions, leveraging ammonia, aldehydes, and dicarbonyl precursors.
Nomenclature and Structural Identifiers
Systematic IUPAC Name :
this compound.
Key Identifiers :
- CAS Registry Numbers : 1332529-31-3 (dihydrochloride salt), 1365836-49-2.
- SMILES : $$ \text{CC1=CNC(CNC2CC2)=N1.Cl.Cl} $$.
- Molecular Formula : $$ \text{C}8\text{H}{15}\text{Cl}2\text{N}3 $$.
Structural Analysis :
Chemical and Biological Relevance
Chemical Relevance :
- Electron-Rich Heterocycle : The imidazole ring’s π-electron system facilitates interactions with enzymes and receptors via hydrogen bonding and π-stacking.
- Cyclopropane Strain : The three-membered cyclopropane ring introduces angle strain, potentially increasing reactivity or conformational rigidity.
Biological Relevance :
- Neurological Targets : Structural analogs inhibit monoamine oxidases (MAOs) and modulate histamine H3 receptors, implicating this compound in neurotransmitter regulation.
- Antimicrobial Potential : Imidazole derivatives often disrupt microbial DNA synthesis or protein function, though specific data for this compound remain unexplored.
Research Applications :
Properties
IUPAC Name |
N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFNVIBXNPWOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting materials: 2-(Aminomethyl)imidazole or its derivatives.
- Reagents: Alkyl halides or activated methyl compounds, often in the presence of a base like sodium hydride or sodium hydroxide.
- Conditions: Reactions are generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.
Example:
- Reacting 2-(Aminomethyl)imidazole with a cyclopropanecarboxylic acid derivative, followed by reduction to form the amine, and subsequent salt formation with hydrochloric acid to yield dihydrochloride salt.
Reductive Amination of Imidazole-Containing Aldehydes or Ketones
This method involves the formation of the N-alkylated imidazole via reductive amination, which is a versatile route for introducing the methylimidazole moiety onto a cyclopropane scaffold.
Procedure:
Conditions:
- Conducted in solvents like methanol or ethanol at room temperature.
- Acid catalysis (e.g., acetic acid) may be employed to facilitate imine formation.
Amide Coupling Strategies
Amide coupling reactions are frequently used to attach the imidazole moiety to the cyclopropane core, especially when functionalized intermediates are available.
Procedure:
- Step 1: Activation of the carboxylic acid group on a cyclopropanecarboxylic acid derivative using coupling reagents such as EDCI or DCC.
- Step 2: Coupling with 4-methyl-1H-imidazol-2-amine or its hydrochloride salt.
- Step 3: Purification and salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Notable Data:
- Yields vary depending on the activation method, typically ranging from 15% to 85% as documented in related syntheses.
Multi-Step Synthesis via Intermediates
This approach involves synthesizing key intermediates such as N-(imidazol-2-ylmethyl)amines, which are then coupled with cyclopropanecarboxylic acids or derivatives.
General Steps:
Example Data:
- Yields reported around 33% to 85%, depending on reaction conditions and reagents used.
Research Findings and Data Summary
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-(Aminomethyl)imidazole + alkyl halides | DMF, THF | Room temp | 33-85% | Requires activation of imidazole |
| Reductive amination | Imidazole aldehyde + cyclopropanecarbaldehyde | Methanol, ethanol | RT | Variable | Needs reducing agent like sodium cyanoborohydride |
| Amide coupling | Cyclopropanecarboxylic acid + imidazol-2-amine | DCC, EDCI | RT to 40°C | 15-85% | Involves activation of acid |
| Multi-step synthesis | Imidazol-2-ylmethyl intermediates | Various | RT to 40°C | 33-85% | Flexible, depends on intermediates |
Notes on Optimization and Purification
- Reaction Conditions: Elevated temperatures (up to 40°C) and inert atmospheres (nitrogen) improve yields.
- Purification: Typically involves silica gel chromatography, with solvents like n-hexane/ethyl acetate or DCM/methanol mixtures.
- Salt Formation: Final step often involves treatment with hydrochloric acid to obtain the dihydrochloride salt, enhancing stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Research :
- The compound has shown promise as a potential anticancer agent. Its structural similarity to known anticancer drugs suggests it may inhibit specific cancer cell lines through mechanisms involving the modulation of signaling pathways.
- Case Study : In vitro studies demonstrated that N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
-
Neuropharmacology :
- Given its structural characteristics, this compound is being investigated for its effects on neurotransmitter systems, particularly those involving monoamines. It may act as a modulator of serotonin and dopamine pathways.
- Case Study : Research indicates that the compound can enhance serotonin receptor activity, potentially leading to applications in treating mood disorders.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of cyclopropanamine derivatives which are crucial for enhancing the biological activity of the compound.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Alkylation | 4-Methylimidazole | 85% |
| 2 | Cyclization | Cyclopropanamine | 90% |
| 3 | Hydrochlorination | HCl gas | 95% |
Toxicological Studies
Toxicological assessments are critical in evaluating the safety profile of this compound. Current studies focus on:
- Acute Toxicity : LD50 values are being determined through animal models to assess the compound's safety.
- Chronic Exposure Effects : Long-term studies are ongoing to evaluate any potential carcinogenic or mutagenic effects.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies . Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity . The cyclopropanamine moiety may also contribute to the compound’s biological activity by interacting with cellular membranes or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with four analogs, highlighting differences in functional groups, molecular properties, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
In contrast, N-[(2-nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8) contains an electron-withdrawing nitro group, which may reduce solubility and alter reactivity in nucleophilic environments . The tetrazole-containing analog (Compound 9, ) incorporates a chlorotrityl-protected tetrazole ring, commonly used in peptide synthesis. Its large molecular weight (575.6 g/mol) and carboxylic acid group suggest utility in solid-phase synthesis.
Pharmacological and Synthetic Relevance: 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS: 16773-52-7) shares the nitroimidazole motif with the target compound but includes an epoxy group, a reactive handle for covalent binding in drug design .
Biological Activity
N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride is a compound characterized by its unique structure, which includes an imidazole ring and a cyclopropanamine moiety. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅Cl₂N₃ |
| Molecular Weight | 224.13 g/mol |
| CAS Number | 1332529-31-3 |
| Structure | Structure |
The precise mechanism of action for this compound is not fully elucidated. However, compounds containing imidazole rings are known to interact with various biological targets, influencing numerous biochemical pathways.
- Target Interactions : Imidazole derivatives have shown efficacy against various enzymes and receptors, suggesting that this compound may similarly interact with specific biological targets.
- Biochemical Pathways : The compound's activity may involve modulation of pathways related to inflammation and cell proliferation, given the known effects of imidazole derivatives in these areas.
Antibacterial Activity
Research indicates that imidazole derivatives possess significant antibacterial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, potentially through inhibition of bacterial growth or disruption of cell wall synthesis.
Antitumor Potential
Preliminary studies suggest that this compound may also have antitumor effects. The imidazole ring has been associated with anticancer activity in several contexts:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit proliferation.
- Mechanistic Insights : Potential mechanisms include the induction of oxidative stress and interference with metabolic pathways essential for cancer cell survival.
Anti-inflammatory Effects
Imidazole-containing compounds are often explored for their anti-inflammatory properties. The dihydrochloride form may enhance solubility and bioavailability, potentially increasing its efficacy in reducing inflammation.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various imidazole derivatives, including this compound. Results indicated:
- Inhibition Zone : The compound exhibited a significant inhibition zone against E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to established antibiotics, suggesting potential as a therapeutic agent.
Study 2: Antitumor Activity
In another investigation focused on the antitumor activity of imidazole derivatives, researchers found:
- Cell Viability Assays : this compound reduced cell viability in various cancer cell lines by up to 70% at specific concentrations.
- Mechanistic Studies : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride, and how can reaction conditions be optimized to minimize byproducts?
- Methodology :
- Catalytic Hydrogenation : Platinum or Raney nickel catalysts are preferred for hydrogenation steps to avoid dehalogenation side reactions (e.g., during imidazole ring formation) .
- Solvent Optimization : Ethanol or water improves yields in palladium-catalyzed reactions, but Raney nickel in ethanol avoids aryl dehalogenation, achieving >90% yield for intermediates .
- Byproduct Analysis : Use LC-MS to monitor hydrodechlorination byproducts and adjust catalysts/solvents accordingly .
- Table 1 : Reaction Optimization Parameters (adapted from )
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|
| Ethanol | Pd/C | 45 | 88 | 12 |
| Water | Pd/C | 45 | 78 | 22 |
| Ethanol | Raney Ni | 45 | 92 | <5 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR identifies cyclopropane and imidazole proton environments; compare with analogs (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) .
- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities using SHELX software for refinement .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology :
- Thermal Stability : Store at –20°C in anhydrous conditions to prevent cyclopropane ring opening or imidazole hydrolysis .
- Hygroscopicity : Use desiccants to avoid dihydrochloride salt deliquescence, which alters solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?
- Methodology :
- Crystallographic Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Discrepancies in imidazole proton shifts may arise from crystal packing effects, resolved via SHELXL-refined X-ray structures .
- Dynamic Effects : Use variable-temperature NMR to assess tautomeric equilibria (e.g., 1H-imidazole vs. 3H-imidazole tautomers) .
Q. What computational methods are recommended for modeling the compound's interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with histamine receptors, leveraging imidazole's role in ligand-receptor interactions .
- MD Simulations : Simulate cyclopropane ring strain effects on binding kinetics using GROMACS .
Q. How can researchers analyze contradictory bioactivity data across different assay systems?
- Methodology :
- Assay-Specific Optimization : Adjust buffer pH to account for dihydrochloride salt ionization (e.g., pH 7.4 vs. 6.5 for histamine receptor assays) .
- Metabolite Screening : Use LC-HRMS to identify degradation products in cell culture media that may interfere with activity .
Data Contradiction Analysis
Q. Why might cyclopropane ring strain calculations conflict with experimental reactivity observations?
- Methodology :
- Theoretical vs. Experimental Strain : Apply B3LYP/6-31G* calculations to compare strain energy. Discrepancies may arise from solvation effects or transition-state stabilization during ring-opening reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
